An In-depth Technical Guide to 2,6-di-tert-butyl-4-nonylphenol: Structure, Properties, and Applications
An In-depth Technical Guide to 2,6-di-tert-butyl-4-nonylphenol: Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical and physical properties of 2,6-di-tert-butyl-4-nonylphenol, a sterically hindered phenolic antioxidant. The guide details its molecular structure, physicochemical characteristics, and typical applications in various industries. It also outlines a plausible synthetic route and proposes analytical methodologies for its characterization and quantification. Furthermore, this document summarizes the available toxicological and ecotoxicological data to provide a well-rounded profile of this compound for research and development purposes.
Introduction
2,6-di-tert-butyl-4-nonylphenol belongs to the class of sterically hindered phenols, which are widely recognized for their efficacy as antioxidants.[1][2] The strategic placement of bulky tert-butyl groups at the ortho positions to the hydroxyl group is a hallmark of this class of compounds. This structural arrangement enhances their antioxidant activity by stabilizing the resulting phenoxy radical through resonance and steric hindrance, which prevents it from participating in further oxidative chain reactions. The nonyl group at the para position imparts significant lipophilicity to the molecule, influencing its solubility and compatibility with various organic matrices. This makes 2,6-di-tert-butyl-4-nonylphenol a potentially valuable additive in lubricants, polymers, and fuels to prevent oxidative degradation.[1][3] This guide aims to consolidate the available technical information on 2,6-di-tert-butyl-4-nonylphenol to support its evaluation and application in research and industrial settings.
Chemical Structure and Identification
The molecular structure of 2,6-di-tert-butyl-4-nonylphenol is characterized by a phenol ring substituted with two tert-butyl groups at positions 2 and 6, and a nonyl group at position 4.
Molecular Formula: C₂₃H₄₀O[4][5]
Molecular Weight: 332.57 g/mol [4]
Synonyms:
-
4-Nonyl-2,6-di-tert-butylphenol
-
Phenol, 2,6-bis(1,1-dimethylethyl)-4-nonyl-
-
ISONOX® 232[6]
Physicochemical Properties
The physical and chemical properties of 2,6-di-tert-butyl-4-nonylphenol are crucial for its handling, formulation, and application. The available data, largely from chemical supplier databases, are summarized below. It is important to note that some of these values may be predicted rather than experimentally determined.
| Property | Value | Reference |
| Physical State | Liquid | [6] |
| Boiling Point | 389.6 °C at 760 mmHg | [4] |
| Density | 0.899 g/cm³ | [4] |
| Flash Point | 175.8 °C | [4] |
| Predicted logP | 7.28 | [4] |
Solubility: While specific quantitative solubility data is scarce, based on its chemical structure and high logP value, 2,6-di-tert-butyl-4-nonylphenol is expected to be readily soluble in nonpolar organic solvents such as hexane, toluene, and other hydrocarbons. Its solubility in polar solvents like methanol and ethanol is likely to be limited, and it is expected to be practically insoluble in water. The solubility of a related compound, 2,6-di-tert-butyl-4-methylphenol (BHT), is reported to be high in ethanol and vegetable oils, suggesting that 2,6-di-tert-butyl-4-nonylphenol may also exhibit some solubility in these media.[7]
Synthesis
A potential synthetic route would involve the reaction of 2,6-di-tert-butylphenol with a suitable nonyl-containing electrophile, such as 1-nonene, in the presence of a Lewis acid catalyst like aluminum trichloride (AlCl₃) or a solid acid catalyst.
Figure 1: Proposed synthetic workflow for 2,6-di-tert-butyl-4-nonylphenol.
Proposed Experimental Protocol:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, add 2,6-di-tert-butylphenol and a suitable anhydrous solvent (e.g., hexane or dichloromethane).
-
Catalyst Addition: Cool the mixture in an ice bath and slowly add the Lewis acid catalyst (e.g., aluminum trichloride) portion-wise while stirring.
-
Alkylation: Add 1-nonene dropwise from the dropping funnel to the reaction mixture at a controlled temperature (e.g., 0-10 °C).
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Upon completion, quench the reaction by slowly adding ice-cold water. Separate the organic layer, wash it with a saturated sodium bicarbonate solution and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Disclaimer: This is a proposed protocol based on general chemical principles and has not been experimentally validated for this specific synthesis.
Spectroscopic Characterization
5.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the different types of protons in the molecule.
-
Aromatic Protons: A singlet in the region of 6.8-7.2 ppm corresponding to the two equivalent protons on the phenyl ring.
-
Hydroxyl Proton: A broad singlet around 4.5-5.5 ppm, the chemical shift of which can be concentration and solvent dependent.
-
tert-Butyl Protons: A sharp singlet around 1.4 ppm, integrating to 18 protons.
-
Nonyl Chain Protons: A series of multiplets in the upfield region (0.8-2.6 ppm). A triplet around 0.9 ppm for the terminal methyl group, and a triplet around 2.5 ppm for the methylene group attached to the aromatic ring.
-
-
¹³C NMR: The carbon NMR spectrum would provide information on the carbon skeleton.
-
Aromatic Carbons: Signals in the range of 110-160 ppm. The carbon bearing the hydroxyl group would be the most downfield.
-
tert-Butyl Carbons: Two signals, one for the quaternary carbon around 34 ppm and one for the methyl carbons around 30 ppm.
-
Nonyl Chain Carbons: A series of signals in the aliphatic region (14-35 ppm).
-
5.2. Infrared (IR) Spectroscopy
The FTIR spectrum is expected to exhibit the following characteristic absorption bands:
-
O-H Stretch: A broad band in the region of 3600-3650 cm⁻¹ for the hydroxyl group. The steric hindrance from the tert-butyl groups may result in a sharper, less hydrogen-bonded peak compared to unhindered phenols.
-
C-H Stretch (aliphatic): Strong absorptions in the 2850-2960 cm⁻¹ region.
-
C=C Stretch (aromatic): Peaks around 1600 and 1480 cm⁻¹.
-
C-O Stretch: An absorption band around 1230 cm⁻¹.
5.3. Mass Spectrometry (MS)
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 332. Key fragmentation patterns would likely involve the loss of a methyl group (m/z 317) and the cleavage of the nonyl chain. Predicted adducts in electrospray ionization (ESI) include [M+H]⁺ at m/z 333.31520 and [M+Na]⁺ at m/z 355.29714.[10]
Analytical Methods
The quantification and identification of 2,6-di-tert-butyl-4-nonylphenol in various matrices can be achieved using chromatographic techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).
6.1. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a suitable technique for the analysis of volatile and semi-volatile compounds like 2,6-di-tert-butyl-4-nonylphenol.
Figure 2: General workflow for GC-MS analysis of 2,6-di-tert-butyl-4-nonylphenol.
Proposed GC-MS Protocol:
-
Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Injector Temperature: 250-280 °C.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 1 minute.
-
Ramp at 10 °C/min to 300 °C.
-
Hold at 300 °C for 5 minutes.
-
-
Mass Spectrometer: Electron ionization (EI) at 70 eV. Data acquisition in full scan mode for identification and selected ion monitoring (SIM) mode for quantification.
6.2. High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is another powerful technique for the analysis of phenolic antioxidants.
Proposed HPLC Protocol:
-
Column: A reverse-phase C18 or C8 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Start with 70% acetonitrile and increase to 100% over 15 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40 °C.
-
Detection: UV detector at a wavelength of approximately 280 nm.
Applications
As a sterically hindered phenol, 2,6-di-tert-butyl-4-nonylphenol is primarily used as an antioxidant to prevent the degradation of organic materials exposed to oxygen, heat, and light.[1][2][3] Its long nonyl chain enhances its solubility in hydrocarbon-based materials.
-
Lubricants: It can be added to industrial and automotive lubricants to improve their oxidative stability, extending their service life and protecting machinery from wear and corrosion.[1][11]
-
Polymers: It can be incorporated into various plastics, such as polyethylene and polypropylene, to prevent degradation during processing and to enhance the long-term stability of the final products.[8]
-
Fuels: Hindered phenols are used as stabilizers in fuels to prevent the formation of gums and deposits.
The antioxidant mechanism involves the donation of the hydrogen atom from the phenolic hydroxyl group to a free radical, thereby terminating the oxidative chain reaction. The resulting phenoxy radical is stabilized by the bulky tert-butyl groups, preventing it from initiating new oxidation chains.
Toxicology and Safety
The available toxicological data for 2,6-di-tert-butyl-4-nonylphenol is limited. Safety data sheets indicate that comprehensive toxicological studies have not been conducted for many endpoints.
Human Health:
-
Acute Oral Toxicity: A UK government report cites an oral LD50 of 4,000 mg/kg bw in rats, suggesting low acute oral toxicity.[12]
-
Skin Sensitization: The compound is classified as a skin sensitizer (Category 1B), meaning it may cause an allergic skin reaction upon contact.[5][6]
-
Other Effects: Due to the lack of data, other potential health effects such as carcinogenicity, mutagenicity, and reproductive toxicity are unknown.
Environmental Fate and Ecotoxicity:
-
Persistence and Bioaccumulation: No specific data on the biodegradability or bioaccumulation potential of 2,6-di-tert-butyl-4-nonylphenol were found. However, its high predicted logP value suggests a potential for bioaccumulation.
Handling and Safety Precautions:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Handle in a well-ventilated area to avoid inhalation of vapors.
-
Avoid contact with skin and eyes. In case of contact, wash thoroughly with soap and water.
-
Prevent release into the environment.
Conclusion
2,6-di-tert-butyl-4-nonylphenol is a sterically hindered phenolic antioxidant with properties that make it suitable for use in a variety of industrial applications, particularly in lubricants and polymers. Its chemical structure, with two bulky tert-butyl groups and a long nonyl chain, provides a combination of antioxidant efficacy and oil solubility. While a complete experimental dataset for its physicochemical and toxicological properties is not publicly available, this guide provides a comprehensive overview based on existing information and data from analogous compounds. Further research is needed to fully characterize its spectroscopic properties, optimize its synthesis, and thoroughly evaluate its toxicological and ecotoxicological profile to ensure its safe and effective use.
References
-
Prioritisation of Alkylphenols for Environmental Risk Assessment - GOV.UK. (n.d.). Retrieved from [Link]
-
Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants. (2018). Asian Journal of Chemistry, 30(9), 2080-2086. Retrieved from [Link]
-
2,6-Di-tert-butyl-4-nonylphenol | CAS#:4306-88-1 | Chemsrc. (2025, August 20). Retrieved from [Link]
-
2,6-DI-TERT-BUTYL-4-METHYLPHENOL - Ataman Kimya. (n.d.). Retrieved from [Link]
-
Research Progress of Antioxidant Additives for Lubricating Oils. (2024, March 31). MDPI. Retrieved from [Link]
-
Nonylphenols: Human health tier II assessment. (2019, March 8). Australian Industrial Chemicals Introduction Scheme (AICIS). Retrieved from [Link]
-
NONYLPHENOL : ITS TOXIC EFFECTS ON AQUATIC ORGANISMS. (n.d.). ResearchGate. Retrieved from [Link]
-
2,6-di-tert-butyl-4-nonylphenol (C23H40O). (n.d.). PubChemLite. Retrieved from [Link]
-
SIAM 30, 20-22 April 2010 CAN INITIAL TARGETED ASSESSMENT PROFILE CAS RN 17540-75-9 Chemical Name Phenol, 2,6-bis(1,1-dimethylet. (2010, April 22). OECD-HPV. Retrieved from [Link]
-
4-sec-Butyl-2,6-di-tert-butylphenol | C18H30O. (n.d.). PubChem. Retrieved from [Link]
-
2,6-di-tert-butyl-4-nonylphenol — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]
-
A new mechanism - Key for an improved synthesis of 2,6-di-tert-butylphenol. (n.d.). ResearchGate. Retrieved from [Link]
-
Studies on Thermal Oxidation Stability of Aviation Lubricating Oils. (n.d.). Semantic Scholar. Retrieved from [Link]
-
2,6-DI-TERT-BUTYLPHENOL CAS N°: 128-39-2. (n.d.). Retrieved from [Link]
-
Oxidation Stability of Lubricants Measured by a PDSC Technique. (n.d.). STLE. Retrieved from [Link]
- Oxidation inhibited mineral oil compositions. (n.d.). Google Patents.
-
Embryotoxicity of the alkylphenol degradation product 4-nonylphenol to the crustacean Daphnia magna. (2000, December 15). PubMed. Retrieved from [Link]
-
2,6-di-tert-Butyl-4-(dimethylaminomethyl)phenol. (n.d.). NIST WebBook. Retrieved from [Link]
-
Results of aquatic toxicity tests of chemicals conducted by Ministry of the Environment in Japan (- March 2018). (n.d.). Retrieved from [Link]
-
資料3-4 既存化学物質の生態影響に関する情報. (n.d.). Retrieved from [Link]
-
2,6-Di-tert-butyl-4-ethylphenol - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase. Retrieved from [Link]
- Process for the production of 2,6-di-tert-butylphenol. (n.d.). Google Patents.
-
Prolonged Toxicity Study with Daphnia Magna. (n.d.). ECETOC. Retrieved from [Link]
-
The toxic effect of 2,6-di-tert-butylphenol on embryonic development in zebrafish (Danio rerio). (2024, December 1). PubMed. Retrieved from [Link]
- Synthesis method of compound 2,6-di-tert-butyl-4-aminophenol. (n.d.). Google Patents.
-
METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
1H NMR spectrum of a pure active compound (2, 4 DTBP). (n.d.). ResearchGate. Retrieved from [Link]
-
Toxicogenomic profiling of endocrine disruptor 4-Nonylphenol in male catfish Heteropneustes fossilis with respect to gonads. (2025, April 24). PMC. Retrieved from [Link]
-
4-butan-2-yl-2,6-ditert-butylphenol - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]
-
2,6-ジ-tert-ブチル-4-sec-ブチルフェノール. (n.d.). Retrieved from [Link]
-
4-sec-ブチル-2,6-ジ-tert-ブチルフェノール. (2024, March 29). Retrieved from [Link]
-
2,6-Di-tert-butylphenol. (n.d.). Wikipedia. Retrieved from [Link]
-
11 2,6‐ジ‐t‐ブチル‐4‐メチルフェノール. (n.d.). 環境省. Retrieved from [Link]
Sources
- 1. (PDF) Study of Oxidative Stability of Lubricants Blended with p-Substituted Phenolic Antioxidants [academia.edu]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. 2,6-Di-tert-butyl-4-nonylphenol | CAS#:4306-88-1 | Chemsrc [chemsrc.com]
- 5. nextsds.com [nextsds.com]
- 6. echemi.com [echemi.com]
- 7. 2,6-Di-tert-butyl-4-methylphenol = 99.0 GC, powder 128-37-0 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. US5091594A - Process for the production of 2,6-di-tert-butylphenol - Google Patents [patents.google.com]
- 10. PubChemLite - 2,6-di-tert-butyl-4-nonylphenol (C23H40O) [pubchemlite.lcsb.uni.lu]
- 11. US3018248A - Oxidation inhibited mineral oil compositions - Google Patents [patents.google.com]
- 12. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
